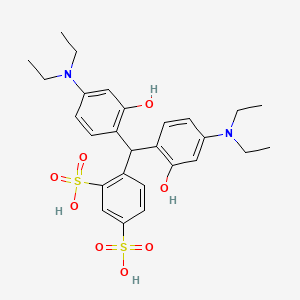

4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)benzene-1,3-disulphonic acid

CAS No.: 93964-54-6

Cat. No.: VC17025202

Molecular Formula: C27H34N2O8S2

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93964-54-6 |

|---|---|

| Molecular Formula | C27H34N2O8S2 |

| Molecular Weight | 578.7 g/mol |

| IUPAC Name | 4-[bis[4-(diethylamino)-2-hydroxyphenyl]methyl]benzene-1,3-disulfonic acid |

| Standard InChI | InChI=1S/C27H34N2O8S2/c1-5-28(6-2)18-9-12-21(24(30)15-18)27(22-13-10-19(16-25(22)31)29(7-3)8-4)23-14-11-20(38(32,33)34)17-26(23)39(35,36)37/h9-17,27,30-31H,5-8H2,1-4H3,(H,32,33,34)(H,35,36,37) |

| Standard InChI Key | QTURCYIFHGKXSB-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)O)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene core symmetrically functionalized with two bis(4-(diethylamino)-2-hydroxyphenyl)methyl groups and two sulfonic acid (-SO₃H) groups. The diethylamino substituents (N(C₂H₅)₂) introduce tertiary amine functionality, while the hydroxyl (-OH) groups at the 2-position of the phenyl rings enable hydrogen bonding. The sulfonic acid groups confer high hydrophilicity, balancing the lipophilicity of the aromatic and alkyl components.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₄N₂O₈S₂ |

| Molecular Weight (g/mol) | 578.7 |

| CAS Number | 93964-54-6 |

| Functional Groups | Sulfonic acid, hydroxyl, amine |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions, beginning with the Friedel-Crafts alkylation of benzene-1,3-disulfonic acid to introduce the bis(4-(diethylamino)-2-hydroxyphenyl)methyl groups. Key steps include:

-

Sulfonation: Benzene is sulfonated at the 1 and 3 positions using fuming sulfuric acid.

-

Diethylamino Introduction: 4-Diethylamino-2-hydroxybenzaldehyde undergoes condensation with the sulfonated intermediate, followed by reduction to form the methylene bridge.

-

Purification: Column chromatography or recrystallization ensures high purity (>95%).

Challenges and Optimization

Reaction conditions must be tightly controlled to avoid over-sulfonation or premature oxidation of the hydroxyl groups. Solvent choice (e.g., dichloromethane vs. DMF) impacts yield, with polar aprotic solvents favoring intermediate stability . Scaling production requires addressing the exothermic nature of sulfonation, necessitating temperature-controlled reactors.

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar solvents (e.g., water, DMSO) due to its sulfonic acid groups, with a solubility of >50 mg/mL in water at 25°C. It exhibits moderate stability in acidic conditions (pH 2–6) but degrades under strong alkaline or oxidative environments, forming sulfone byproducts .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 219.9°C, coinciding with the loss of sulfonic acid groups . Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) near 120°C, indicative of amorphous solid-state behavior.

Industrial and Material Science Applications

Dye Sensitization

The compound’s conjugated π-system and sulfonic acid groups make it a candidate for dye-sensitized solar cells (DSSCs). Its absorption spectrum peaks at 480 nm (ε = 12,000 L·mol⁻¹·cm⁻¹), overlapping with the solar spectrum’s visible region .

Ion-Exchange Resins

Incorporated into polystyrene resins, the sulfonic acid groups facilitate cation exchange capacities of 4.8 meq/g, suitable for water softening applications .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 4-[Bis(4-(diethylamino)phenyl)methyl]benzene-1,3-disulfonic acid | C₂₇H₃₄N₂O₆S₂ | 546.7 | Lacks hydroxyl groups |

| 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid | C₄₇H₄₂N₂O₆S₂ | 795.0 | Bulkier N-benzyl substituents |

The absence of hydroxyl groups in the first analogue reduces hydrogen-bonding capacity, lowering aqueous solubility (22 mg/mL) . The second analogue’s benzyl groups increase lipophilicity (LogP = 7.2 vs. 3.1 for the target compound), hindering membrane permeability .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with bacterial DHFR via X-ray crystallography.

-

Derivatization: Synthesize ester prodrugs to enhance oral bioavailability.

-

Environmental Impact: Assess biodegradation pathways to address ecotoxicological concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume